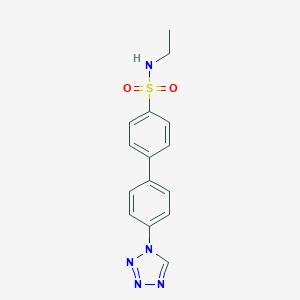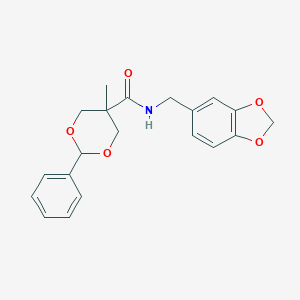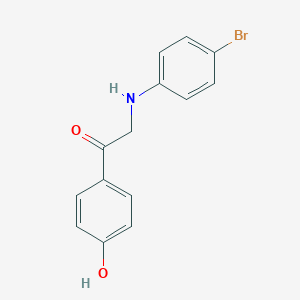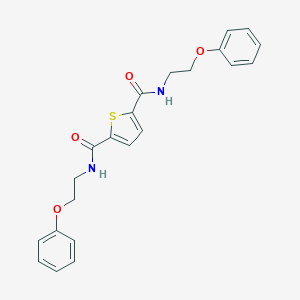![molecular formula C21H21N3O2S B299790 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether CAS No. 302905-01-7](/img/structure/B299790.png)
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is a complex organic compound that features a piperazine ring, a thiazole ring, and a benzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether typically involves multiple steps, including the formation of the piperazine and thiazole rings, followed by their coupling. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The thiazole ring can be synthesized through the reaction of thioamides with α-haloketones . The final step involves the coupling of the piperazine and thiazole rings under basic conditions, often using reagents such as diphenylvinylsulfonium triflate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiazole ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to various effects such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Benzyl-1-piperazinyl)benzaldehyde
- 4-(4-Methyl-1-piperazinyl)methyl benzylamine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
4-[2-(4-Benzoyl-1-piperazinyl)-1,3-thiazol-4-yl]phenyl methyl ether is unique due to its combination of a piperazine ring, a thiazole ring, and a benzoyl group This combination imparts specific chemical and biological properties that are not found in other similar compounds
Eigenschaften
IUPAC Name |
[4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-18-9-7-16(8-10-18)19-15-27-21(22-19)24-13-11-23(12-14-24)20(25)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJLQFPFMYJEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299707.png)
![4-[5-(1-Adamantyl)-2-furoyl]morpholine](/img/structure/B299709.png)
![2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)

![2-[({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N-phenylbenzamide](/img/structure/B299717.png)
![ethyl 5-[(benzylamino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B299718.png)
![2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)



![5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
![2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B299729.png)
![N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B299731.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B299732.png)
